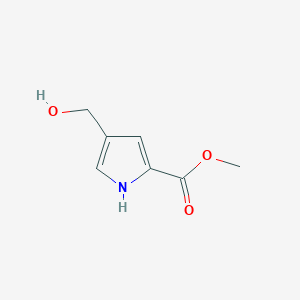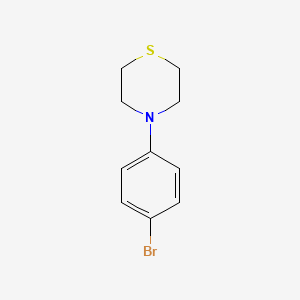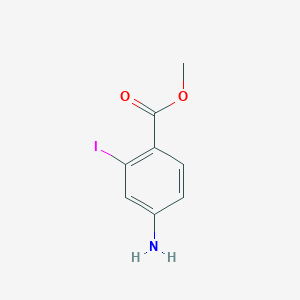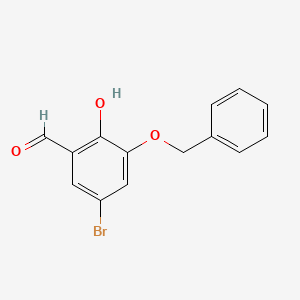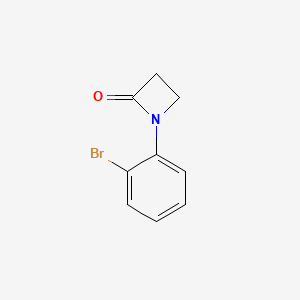
2-Bromo-5-(trifluoromethyl)isonicotinic acid
概要
説明
“2-Bromo-5-(trifluoromethyl)isonicotinic acid” is a chemical compound with the CAS Number: 823222-03-3 . It has a molecular weight of 270.01 . It appears as a white to off-white solid .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, which include “2-Bromo-5-(trifluoromethyl)isonicotinic acid”, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds involves the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-(trifluoromethyl)isonicotinic acid” is C7H3BrF3NO2 . The InChI Code is 1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) .
Physical And Chemical Properties Analysis
“2-Bromo-5-(trifluoromethyl)isonicotinic acid” is a white to off-white solid . It has a molecular weight of 270.01 .
科学的研究の応用
Electrocatalytic Synthesis and Reactions : Research has been conducted on the electrocatalytic synthesis of compounds related to 2-Bromo-5-(trifluoromethyl)isonicotinic acid. For instance, the electrochemical reduction of 2-amino-5-bromopyridine, a related compound, has been studied for the production of 6-aminonicotinic acid. This involves reactions at silver cathodes under mild conditions, demonstrating potential applications in electrochemical manufacturing processes (Gennaro et al., 2004).
Ionic Liquid Applications : Another study focuses on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids, leading to the production of 6-aminonicotinic acid. This highlights the use of ionic liquids as solvents in chemical synthesis, which could be relevant to the applications of related compounds like 2-Bromo-5-(trifluoromethyl)isonicotinic acid (Feng et al., 2010).
Synthesis and Characterization Techniques : Studies have also been conducted on the synthesis and characterization of related compounds. For example, the preparation of carboxylic acid from 3,3,3-Trifluoropropenylmagnesium Bromide showcases methods that could be applicable to the synthesis and study of 2-Bromo-5-(trifluoromethyl)isonicotinic acid (Gu Yujie Zeng et al., 2011).
Molecular Topology and Coordination Chemistry : Research into the molecular topology using pyridylcarboxylates as spacers, including the use of isonicotinic acid, suggests potential applications in coordination chemistry and molecular assembly (Teo et al., 2004).
Optical and Spectroscopic Properties : The spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine have been studied, including its interactions with DNA and antimicrobial activities. This type of research could be applicable to understanding the properties and potential uses of 2-Bromo-5-(trifluoromethyl)isonicotinic acid (Vural & Kara, 2017).
Safety and Hazards
将来の方向性
The future directions of “2-Bromo-5-(trifluoromethyl)isonicotinic acid” and related compounds involve their potential use in the treatment of various diseases. For instance, isonicotinates have shown high anti-inflammatory activity and are considered promising for the treatment of various aberrations . Further development and fine-tuning of these isonicotinates-based scaffolds for the treatment of various diseases is still a wide-open field of research .
作用機序
Mode of Action
It is known that the compound is used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond forming reaction . In these reactions, the compound may interact with a metal catalyst, such as palladium, and other organic groups .
Biochemical Pathways
The compound’s role in Suzuki–Miyaura coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
As a reagent in Suzuki–Miyaura coupling reactions, it may contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)isonicotinic acid. For instance, the compound is typically stored in a refrigerator to maintain its stability . Additionally, the efficacy of its action in Suzuki–Miyaura coupling reactions may be influenced by the presence of a metal catalyst and the specific reaction conditions .
特性
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSHCWILIXJEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70838539 | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70838539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
823222-03-3 | |
| Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823222-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70838539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



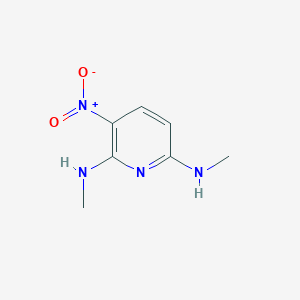
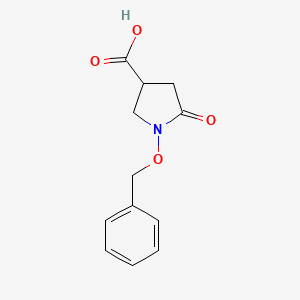
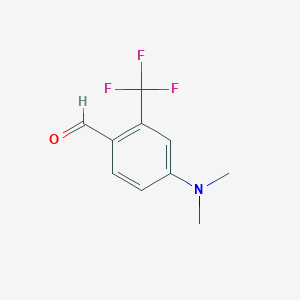
![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)
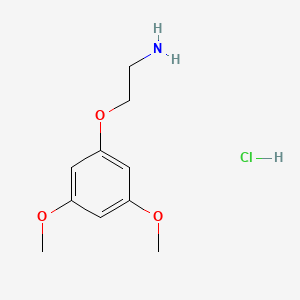

![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)

